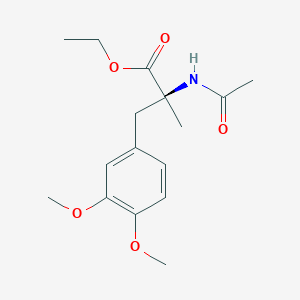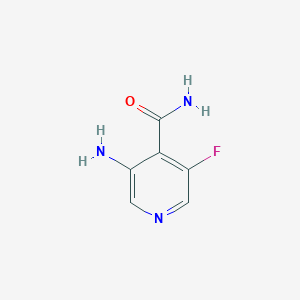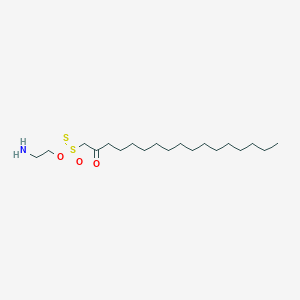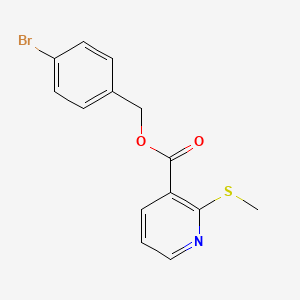methanone](/img/structure/B13356141.png)
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzimidazole, piperidine, and indeno-pyrazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the benzimidazole and indeno-pyrazole cores, followed by their coupling through a piperidine linker. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and can exhibit comparable pharmacological properties.
Indeno-pyrazole derivatives: These compounds feature the indeno-pyrazole structure and may have related chemical reactivity.
Uniqueness
What sets 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole apart is its combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C25H25N5O3 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C25H25N5O3/c1-32-20-12-14-11-16-22(15(14)13-21(20)33-2)28-29-23(16)25(31)30-10-6-5-9-19(30)24-26-17-7-3-4-8-18(17)27-24/h3-4,7-8,12-13,19H,5-6,9-11H2,1-2H3,(H,26,27)(H,28,29) |
InChI-Schlüssel |
QSCZWQBFAOMRMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)N4CCCCC4C5=NC6=CC=CC=C6N5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)




![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)


![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)


